molecular formula C8H14 B14743795 1-Butene, 2-cyclopropyl-3-methyl- CAS No. 5405-78-7

1-Butene, 2-cyclopropyl-3-methyl-

Cat. No.: B14743795
CAS No.: 5405-78-7
M. Wt: 110.20 g/mol
InChI Key: ISMFOBHMADMIFL-UHFFFAOYSA-N
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Description

1-Butene, 2-cyclopropyl-3-methyl- is an organic compound with the molecular formula C8H14. It is a member of the cycloalkane family, which are cyclic hydrocarbons containing carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by a cyclopropyl group attached to the second carbon of a butene chain, with a methyl group on the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butene, 2-cyclopropyl-3-methyl- can be synthesized through various methods. One common method involves the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes . Another method involves the use of diazomethane to generate carbenes that react with alkenes to form cyclopropanes .

Industrial Production Methods: Industrial production of cyclopropyl compounds often involves the use of Grignard reagents or organolithium compounds. These reagents react with suitable electrophiles to form the desired cyclopropyl derivatives. The process typically requires controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Butene, 2-cyclopropyl-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond in the butene chain.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated hydrocarbons

Scientific Research Applications

1-Butene, 2-cyclopropyl-3-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butene, 2-cyclopropyl-3-methyl- involves its reactivity with various chemical reagents. For example, in cyclopropanation reactions, carbenes generated from diazomethane or other precursors react with the double bond in the butene chain to form the cyclopropyl ring. This reaction is stereospecific and retains the stereochemistry of the original alkene .

Comparison with Similar Compounds

1-Butene, 2-cyclopropyl-3-methyl- can be compared with other cyclopropyl compounds such as:

    Cyclopropane: The simplest cyclopropyl compound, used as an anesthetic.

    Cyclopropylmethane: A derivative with a cyclopropyl group attached to a methane molecule.

    Cyclopropylbenzene: A compound with a cyclopropyl group attached to a benzene ring.

Uniqueness: 1-Butene, 2-cyclopropyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other cyclopropyl compounds .

Properties

CAS No.

5405-78-7

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

3-methylbut-1-en-2-ylcyclopropane

InChI

InChI=1S/C8H14/c1-6(2)7(3)8-4-5-8/h6,8H,3-5H2,1-2H3

InChI Key

ISMFOBHMADMIFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)C1CC1

Origin of Product

United States

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